molecular formula C19H18F3N7O2 B2811657 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1797333-11-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2811657
CAS No.: 1797333-11-9
M. Wt: 433.395
InChI Key: CQVSDYAIIFSVOH-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that features a triazole ring, a pyridazine ring, a piperazine ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Synthesis of the pyridazine ring: This might involve the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling with piperazine: The pyridazine derivative can be coupled with piperazine using a suitable coupling agent like EDCI or DCC.

    Attachment of the phenoxy group: The final step could involve the reaction of the intermediate with a trifluoromethyl phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with triazole and pyridazine rings are often explored for their potential as enzyme inhibitors or receptor modulators. They might exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential. They might serve as leads in drug discovery programs targeting various diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the trifluoromethyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are known for their antifungal properties.

    Pyridazine derivatives: Compounds like pyridazine-based kinase inhibitors can be compared for their biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of multiple pharmacophores within a single molecule, potentially offering a broad spectrum of biological activities and applications.

Properties

IUPAC Name

1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(10-14)31-11-18(30)28-8-6-27(7-9-28)16-4-5-17(26-25-16)29-13-23-12-24-29/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVSDYAIIFSVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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